2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
CAS No.: 946373-50-8
Cat. No.: VC11935294
Molecular Formula: C20H19F3N4O4
Molecular Weight: 436.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946373-50-8 |
|---|---|
| Molecular Formula | C20H19F3N4O4 |
| Molecular Weight | 436.4 g/mol |
| IUPAC Name | 2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C20H19F3N4O4/c1-4-31-16-11(2)9-24-17-15(16)18(29)27(19(30)26(17)3)10-14(28)25-13-8-6-5-7-12(13)20(21,22)23/h5-9H,4,10H2,1-3H3,(H,25,28) |
| Standard InChI Key | HUABQXFIZTZYTR-UHFFFAOYSA-N |
| SMILES | CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C |
| Canonical SMILES | CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C |
Introduction
Chemical Identity and Structural Features
The compound belongs to the pyridopyrimidine class, characterized by a fused pyridine-pyrimidine core. Its molecular formula is C₂₀H₁₉F₃N₄O₄, with a molecular weight of 436.4 g/mol. Key structural elements include:
-
Pyrido[2,3-d]pyrimidine backbone: A bicyclic system with nitrogen atoms at positions 1, 3, 5, and 7.
-
Substituents:
-
Ethoxy (-OCH₂CH₃) at position 5.
-
Methyl (-CH₃) groups at positions 1 and 6.
-
Acetamide side chain at position 3, linked to a 2-(trifluoromethyl)phenyl group.
-
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 946373-50-8 | |
| IUPAC Name | 2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
| SMILES | CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C | |
| Solubility (predicted) | Low aqueous solubility due to hydrophobic trifluoromethyl and aromatic groups | N/A |
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Core formation | Ethyl acetoacetate, ammonium acetate, microwave irradiation |
| 2 | Ethoxy group introduction | Ethanol, sodium ethoxide, 80°C |
| 3 | Acetamide coupling | 2-(Trifluoromethyl)aniline, EDC/HOBt, DMF |
Future Research Directions
-
Kinase Profiling: Broad-spectrum screening against CDK1–9 and related kinases.
-
In Vivo Efficacy: Xenograft models to evaluate antitumor activity.
-
Toxicokinetics: Plasma stability, metabolite identification, and organ-specific toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume